(4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanol
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Overview
Description
(4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanol is a chemical compound that features a 4-chlorophenyl group and a 1-methyl-1H-imidazol-2-yl group attached to a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanol typically involves the reaction of 4-chlorobenzaldehyde with 1-methyl-1H-imidazole in the presence of a reducing agent. One common method involves the use of sodium borohydride (NaBH4) as the reducing agent, which facilitates the reduction of the aldehyde group to a hydroxyl group, forming the desired methanol derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
(4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be further reduced to form different alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-chlorophenyl(1-methyl-1H-imidazol-2-yl)ketone.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives with different functional groups.
Scientific Research Applications
(4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanol involves its interaction with specific molecular targets. The imidazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
(4-chlorophenyl)(1H-imidazol-2-yl)methanone: Similar structure but with a ketone group instead of a hydroxyl group.
(4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)ethanol: Similar structure but with an additional carbon in the alcohol moiety.
(4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methane: Similar structure but without the hydroxyl group.
Uniqueness
(4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanol is unique due to the presence of both the 4-chlorophenyl and 1-methyl-1H-imidazol-2-yl groups, which confer specific chemical and biological properties. Its hydroxyl group also allows for further chemical modifications, making it a versatile compound for various applications .
Properties
IUPAC Name |
(4-chlorophenyl)-(1-methylimidazol-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c1-14-7-6-13-11(14)10(15)8-2-4-9(12)5-3-8/h2-7,10,15H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTEQGPTVSNWJNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(C2=CC=C(C=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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